Product packaging for 5-iodonaphthalene-1-sulfonyl Chloride(Cat. No.:CAS No. 110448-35-6)

5-iodonaphthalene-1-sulfonyl Chloride

Cat. No.: B014208
CAS No.: 110448-35-6
M. Wt: 352.58 g/mol
InChI Key: HPGIIEANQDDHGE-UHFFFAOYSA-N
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Description

5-Iodonaphthalene-1-sulfonyl chloride (CAS 110448-35-6) is a specialized organic compound with the molecular formula C 10 H 6 ClIO 2 S and a molecular weight of 352.58 g/mol. This orange to red solid serves as a versatile synthetic intermediate and activating agent in organic and bioconjugation chemistry. As a sulfonyl chloride derivative, this compound is highly electrophilic. Its primary application lies in its ability to act as an activating agent for hydroxyl-containing compounds, facilitating their subsequent conjugation with nucleophiles, particularly amine-containing ligands and biomolecules. This mechanism is foundational for immobilizing affinity ligands onto chromatographic supports and for creating other functionalized naphthalene derivatives. The iodine atom on the naphthalene ring offers a distinct handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, making it a valuable building block for constructing more complex molecular architectures. Key Physical Properties: • Melting Point: 109-112 °C • Appearance: Orange to Red Solid • Solubility: Slightly soluble in acetonitrile and chloroform. Handling and Safety: This compound is moisture-sensitive and must be stored in a -20°C freezer under an inert atmosphere. It is classified as hazardous and poses risks of skin corrosion and serious eye damage (H314). Researchers should refer to the Safety Data Sheet (SDS) for detailed handling protocols. Notice: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClIO2S B014208 5-iodonaphthalene-1-sulfonyl Chloride CAS No. 110448-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodonaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClIO2S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGIIEANQDDHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClIO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374764
Record name 5-Iodo-naphthalene-1-sulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID10374764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110448-35-6
Record name 5-Iodo-1-naphthalenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110448-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-naphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of 5 Iodonaphthalene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfonyl chloride group in 5-iodonaphthalene-1-sulfonyl chloride is a key reactive site, readily undergoing nucleophilic substitution. This reactivity is central to its use as a synthetic intermediate for introducing the 5-iodonaphthalene-1-sulfonyl moiety into various molecular scaffolds.

Formation of Sulfonamides with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of sulfonamides. ucl.ac.ukorgsyn.orglibretexts.org This reaction typically proceeds under basic conditions, where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. ucl.ac.ukorgsyn.org The resulting products are stable sulfonamide adducts. psu.edu

The efficiency of this reaction can be influenced by the nature of the amine and the reaction conditions. For instance, reactions of arenesulfonyl chlorides with various primary and secondary amines have shown pH-yield profiles that suggest third-order processes at high pH. iupac.org This has practical implications, allowing for the efficient synthesis of sulfonamides using only a slight excess of the sulfonyl chloride in a strong base like 1 M aqueous NaOH. iupac.org The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

The general reaction can be summarized as follows:

Reaction: this compound + Primary/Secondary Amine → 5-Iodonaphthalene-1-sulfonamide derivative + HCl

This method is widely applicable and has been a cornerstone in the synthesis of a vast number of structurally diverse sulfonamides, many of which are of interest in medicinal chemistry. orgsyn.orgnih.gov The stability and favorable physicochemical properties of the sulfonamide group make it a valuable functional group in drug design. nih.gov

Interactive Table: Synthesis of Sulfonamides

Reactant 1Reactant 2ProductConditions
This compoundPrimary Amine (R-NH₂)N-Alkyl-5-iodonaphthalene-1-sulfonamideBase (e.g., pyridine, triethylamine, NaOH)
This compoundSecondary Amine (R₂NH)N,N-Dialkyl-5-iodonaphthalene-1-sulfonamideBase (e.g., pyridine, triethylamine, NaOH)

Synthesis of Sulfonate Esters with Alcohols and Phenols

In a similar fashion to the formation of sulfonamides, this compound reacts with alcohols and phenols to yield sulfonate esters. researchgate.netyoutube.comlibretexts.org This reaction, often carried out in the presence of a base like pyridine, involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the sulfonyl sulfur. youtube.com The base serves to deprotonate the alcohol or phenol, increasing its nucleophilicity, and also to scavenge the HCl byproduct. youtube.com

The formation of sulfonate esters is a valuable transformation in organic synthesis as it converts a poorly leaving hydroxyl group into a good leaving group (sulfonate). youtube.comlibretexts.org This "activation" of alcohols allows for subsequent nucleophilic substitution or elimination reactions. youtube.com The reaction proceeds with retention of the stereochemical configuration at the alcohol's carbon center because the reaction occurs at the oxygen atom. youtube.com

Recent advancements have explored various catalytic systems to facilitate the synthesis of sulfonate esters under mild conditions. researchgate.netchempap.orgrsc.org For example, methods using catalytic KF/NFSI and K₂CO₃ have been developed for the efficient conversion of phenols to their corresponding sulfonate esters. chempap.org

Interactive Table: Synthesis of Sulfonate Esters

Reactant 1Reactant 2ProductConditions
This compoundAlcohol (R-OH)Alkyl 5-iodonaphthalene-1-sulfonateBase (e.g., pyridine)
This compoundPhenol (Ar-OH)Aryl 5-iodonaphthalene-1-sulfonateBase (e.g., pyridine)

Reactivity with Diverse Nucleophiles (e.g., nitrogen, oxygen, sulfur, carbon-based)

The electrophilic nature of the sulfonyl sulfur in this compound allows it to react with a wide array of nucleophiles beyond amines and alcohols.

Nitrogen Nucleophiles: Besides primary and secondary amines, other nitrogen-containing nucleophiles can react. For example, the reaction with hydrazine (B178648) derivatives can form sulfonylhydrazides.

Oxygen Nucleophiles: Water can act as a nucleophile, leading to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. psu.edu This reaction is often considered a competing side reaction in syntheses conducted in the presence of moisture.

Sulfur Nucleophiles: Thiols can react with sulfonyl chlorides to form thiosulfonate esters.

Carbon Nucleophiles: Carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, can also react at the sulfonyl center, though this can sometimes lead to desulfinylation. nih.govnih.gov For instance, the reaction of sulfonyl chlorides with Grignard reagents in the presence of an iron catalyst can lead to C-C cross-coupling reactions. nih.gov The use of carbon nucleophiles like dimedone is a well-established method for trapping sulfenic acids, which are related to sulfonyl compounds. nih.gov

The reactivity towards different nucleophiles can sometimes be selective. For example, in the presence of both an amine and an alcohol, the more nucleophilic amine will typically react preferentially. The specific reaction conditions, including the solvent and the presence of catalysts, can significantly influence the outcome and selectivity of these reactions.

Transformations Involving the Iodo-Substituent

The iodo-substituent on the naphthalene (B1677914) ring of this compound provides a second reactive handle, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The high reactivity of aryl iodides in cross-coupling reactions makes this position particularly valuable for further molecular diversification. nrochemistry.com

Cross-Coupling Reactions of the Aryl Iodide Moiety (e.g., Suzuki, Sonogashira, Heck)

The aryl iodide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. amazonaws.comchemrevlett.comresearchgate.net This allows for the formation of a new carbon-carbon bond, attaching a new aryl or vinyl group at the 5-position of the naphthalene ring. The general reactivity order for aryl halides in Suzuki coupling is I > Br > Cl. researchgate.net

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. nrochemistry.comwikipedia.orglibretexts.orgorganic-chemistry.org This method is highly efficient for the formation of arylalkynes and can often be carried out under mild, room temperature conditions. nrochemistry.comwikipedia.orglibretexts.org The reactivity of aryl halides in the Sonogashira reaction follows the order I > OTf > Br > Cl, allowing for selective coupling at the iodide position. nrochemistry.com

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to substituted alkenes. organic-chemistry.orgnih.govlibretexts.org This reaction is known for its excellent trans selectivity. organic-chemistry.org

These cross-coupling reactions are highly valued for their functional group tolerance and have been widely applied in the synthesis of pharmaceuticals, natural products, and advanced materials. researchgate.netwikipedia.orgnih.gov

Interactive Table: Cross-Coupling Reactions

Reaction TypeReactant 1Reactant 2Catalyst SystemProduct Type
Suzuki-MiyauraThis compoundAryl/Vinyl Boronic AcidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biaryl or Styrenyl derivative
SonogashiraThis compoundTerminal AlkynePd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, BaseArylalkyne derivative
HeckThis compoundAlkenePd catalyst, BaseSubstituted Alkene derivative

Reductive Dehalogenation and Other Derivatizations of the Iodine

Beyond cross-coupling reactions, the iodo-substituent can undergo other transformations.

Reductive Dehalogenation: The iodine atom can be removed and replaced with a hydrogen atom through a process called reductive dehalogenation. epa.gov This can be achieved using various reducing agents and reaction conditions. This transformation is useful when the iodo group is used as a temporary directing or activating group and is no longer needed in the final product.

Other Derivatizations: While less common for aryl iodides compared to cross-coupling, other derivatizations are possible. These could include transformations leading to the introduction of other heteroatoms or functional groups, depending on the specific reagents and conditions employed.

The ability to perform reactions at both the sulfonyl chloride and the aryl iodide sites, either sequentially or in a controlled manner, makes this compound a versatile bifunctional building block in organic synthesis.

Intramolecular Cyclizations and Rearrangements Involving the Sulfonyl Chloride and Naphthalene Core

While specific studies on the intramolecular cyclizations and rearrangements of this compound are not extensively documented, the reactivity of its constituent functional groups suggests a rich potential for such transformations. The presence of the iodo and sulfonyl chloride moieties on the same naphthalene scaffold allows for the design of intramolecular reactions, leading to the formation of novel heterocyclic systems.

Derivatives of this compound, particularly its sulfonamides, are prime candidates for intramolecular cyclization reactions. For instance, a sulfonamide bearing a terminal alkyne or alkene on the nitrogen atom could undergo a palladium-catalyzed intramolecular cyclization. In a process analogous to the palladium-catalyzed cyclization of 1-alkynyl-8-iodonaphthalene, the reaction would likely proceed via oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by intramolecular carbopalladation across the unsaturated bond and subsequent reductive elimination to afford the cyclized product. rhhz.net The regioselectivity of such cyclizations, particularly the competition between 5-exo-trig and 6-endo-trig pathways, would be a critical factor, with the 5-exo-trig pathway often being favored in similar systems. divyarasayan.org

Rearrangement reactions of derivatives of this compound, such as N-aryl sulfamates, can also be envisaged. Inspired by the thermal rearrangement of arylsulfamates to para-sulfonyl anilines, a derivative of this compound could potentially undergo a similar transformation under thermal or acidic conditions. nih.govchemrxiv.org This would involve the migration of the sulfonyl group from the nitrogen atom to the aromatic ring of an aniline (B41778) moiety attached to the sulfonamide. Another potential rearrangement is the aminative rearrangement of O-(arenesulfonyl)hydroxylamines, which could be adapted to synthesize ortho-sulfonyl anilines from derivatives of this compound. nih.gov

The following table illustrates a hypothetical intramolecular Heck-type cyclization of a derivative of 5-iodonaphthalene-1-sulfonamide, based on known palladium-catalyzed reactions of similar substrates.

Table 1: Hypothetical Intramolecular Cyclization of a 5-Iodonaphthalene-1-sulfonamide Derivative

Reactant Catalyst Proposed Product Reaction Type
N-allyl-5-iodonaphthalene-1-sulfonamide Pd(OAc)₂/PPh₃ A fused sultam Intramolecular Heck Reaction

Elucidation of Reaction Mechanisms

The mechanistic pathways governing the reactions of this compound are diverse, reflecting the reactivity of both the sulfonyl chloride and the iodo-naphthalene moieties. Understanding these mechanisms is crucial for controlling reaction outcomes and designing synthetic strategies.

The reaction of this compound with nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonic esters, respectively, is a cornerstone of its chemistry. While often depicted as a single step, the nucleophilic substitution at the sulfonyl group can proceed through different mechanistic pathways. Detailed kinetic studies on the closely related 5-dimethylamino-naphthalene-1-sulfonyl chloride suggest that the solvolysis of these compounds proceeds via a bimolecular nucleophilic substitution (SN2) pathway. researchgate.netrsc.org

The application of the extended Grunwald-Winstein equation to the solvolysis rates of 5-dimethylamino-naphthalene-1-sulfonyl chloride in various solvents yields sensitivity values (l and m) that are indicative of an SN2 mechanism. The significant sensitivity to solvent nucleophilicity (l value of approximately 0.96) and a moderate sensitivity to solvent ionizing power (m value of approximately 0.53) support a pathway with a high degree of bond formation in the transition state. researchgate.net This suggests a concerted mechanism or a stepwise mechanism with a very short-lived intermediate.

Beyond ionic pathways, radical mechanisms can also play a role in the chemistry of this compound, particularly under photochemical or radical-initiating conditions. The carbon-iodine bond is susceptible to homolytic cleavage upon exposure to UV light or in the presence of radical initiators, which could lead to the formation of a naphthyl radical. This radical could then participate in a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated systems, or cyclization.

Furthermore, the naphthalene ring itself can undergo radical-initiated reactions. For instance, the OH radical-initiated reaction of naphthalene is a well-studied process that leads to the formation of various oxygenated products. nih.gov While not directly involving the sulfonyl chloride or iodo groups, this highlights the susceptibility of the aromatic core to radical attack. Additionally, radical-mediated difunctionalization reactions have been developed for other sulfonyl compounds, suggesting the potential for similar transformations with this compound. rsc.org

The choice of solvent and catalyst has a profound impact on the reactivity and selectivity of reactions involving this compound. As discussed in the context of the SN2 mechanism, the solvent plays a crucial role in stabilizing transition states and influencing reaction rates.

For nucleophilic substitution reactions at the sulfonyl chloride, polar aprotic solvents such as DMF or DMSO are generally favored for SN2 reactions as they can dissolve ionic nucleophiles without strongly solvating the anion, thus preserving its nucleophilicity. libretexts.org In contrast, polar protic solvents like water or alcohols can stabilize the carbocation-like transition state of an SN1 reaction, should one occur, and can also act as nucleophiles in solvolysis reactions. libretexts.org

The role of the catalyst is paramount in reactions involving the carbon-iodine bond. Palladium catalysts are extensively used to mediate cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions at the iodo position. The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand can significantly influence the efficiency and selectivity of these transformations. rhhz.netdivyarasayan.org For instance, in intramolecular cyclizations, the catalyst can control the regioselectivity of the ring closure. semanticscholar.org

The following table summarizes the expected influence of solvent and catalyst on the reactivity of this compound.

Table 2: Influence of Solvent and Catalyst on Reactions of this compound

Reaction Type Favored Solvent Type Rationale Typical Catalyst
Nucleophilic Substitution (SN2) Polar Aprotic (e.g., DMF, DMSO) Solubilizes nucleophile without strong solvation, enhancing nucleophilicity. libretexts.org N/A
Nucleophilic Substitution (SN1) Polar Protic (e.g., H₂O, EtOH) Stabilizes carbocation-like transition state. libretexts.org N/A
Palladium-Catalyzed Cross-Coupling Aprotic (e.g., Toluene, THF, Dioxane) Compatibility with organometallic intermediates. Pd(PPh₃)₄, Pd(OAc)₂/Ligand

Applications of 5 Iodonaphthalene 1 Sulfonyl Chloride in Advanced Organic Synthesis

Key Building Block for the Synthesis of Complex Organic Molecules

The naphthalene (B1677914) scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. nih.govekb.egekb.eg Molecules incorporating this bicyclic aromatic system exhibit a wide array of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govekb.egresearchgate.net 5-Iodonaphthalene-1-sulfonyl chloride serves as an excellent starting material for accessing complex naphthalene-based molecules due to its two distinct reactive sites.

The sulfonyl chloride group (-SO₂Cl) readily reacts with a wide variety of nucleophiles, such as amines, alcohols, and phenols, to form stable sulfonamides and sulfonate esters, respectively. wikipedia.orgnih.gov This reaction is fundamental for linking the naphthalene core to other molecular fragments. Simultaneously, the iodine atom at the 5-position provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the naphthalene ring.

This orthogonal reactivity is particularly powerful, allowing for a stepwise and controlled elaboration of the molecular structure. For instance, a synthetic chemist can first form a sulfonamide linkage and then, in a subsequent step, perform a Suzuki coupling at the iodo-position to build a complex, multi-substituted naphthalene derivative. This strategic approach is crucial in the total synthesis of natural products and the development of new pharmaceutical agents. nih.gov

Derivatization Agent in Analytical and Synthetic Protocols

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method, often enhancing detectability or improving separation. thermofisher.com Naphthalene sulfonyl chlorides, as a class, are widely used as derivatizing agents, particularly in chromatography and mass spectrometry.

Many biologically important molecules, such as amino acids, biogenic amines, and phenols, lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations using standard HPLC with UV-Vis or fluorescence detectors. sdiarticle4.comacademicjournals.org Pre-column derivatization addresses this by attaching a "tag" to the analyte before it is injected into the HPLC system. thermofisher.com

This compound can function as such a tagging reagent. It reacts with primary and secondary amino groups, as well as hydroxyl groups, to form sulfonamide or sulfonate ester derivatives. The naphthalene moiety itself is a strong chromophore and fluorophore. nih.gov This derivatization imparts the following advantages:

Enhanced Sensitivity: The resulting derivatives can be detected with high sensitivity using UV or fluorescence detectors. nih.govresearchgate.net

Improved Chromatography: The derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on reverse-phase HPLC columns. thermofisher.com

Analogous reagents like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and 2-naphthalenesulfonyl chloride are routinely used for this purpose. sdiarticle4.comnih.gov For example, 2-naphthalenesulfonyl chloride has been successfully used for the sensitive determination of the non-chromophoric antibiotic tobramycin by HPLC with fluorescence detection. researchgate.net

Table 1: Comparison of Common Naphthalene-Based Derivatization Reagents

Reagent Reactive Group Target Analytes Detection Method
Dansyl Chloride Sulfonyl Chloride Primary/Secondary Amines, Phenols Fluorescence, MS
2-Naphthalenesulfonyl Chloride Sulfonyl Chloride Primary/Secondary Amines UV, Fluorescence

This table is generated based on the functions of analogous chemical structures.

In mass spectrometry (MS), particularly with electrospray ionization (ESI), the ionization efficiency of an analyte is critical for achieving high sensitivity. Charge-switch derivatization is a strategy used to improve ionization by converting a neutral molecule or one that ionizes poorly into a derivative that carries a permanent charge or is more easily ionized. researchgate.netnih.gov

Reagents are designed to react with the analyte and introduce a pre-charged moiety or a group that is readily protonated or deprotonated. For analytes typically analyzed in negative ion mode, a charge-switch reagent can convert them into derivatives that are detected with much higher sensitivity in the positive ion mode. nih.gov While specific use of this compound in this context is not widely documented, sulfonyl chloride reagents can be part of such strategies. For instance, novel sulfonyl chloride reagents have been developed to introduce a chargeable group onto analytes, enhancing their detection by LC-MS/MS. ddtjournal.comacs.org The derivatization can lead to higher stability in the ion source and the formation of specific, diagnostic fragment ions, which is beneficial for selective reaction monitoring (SRM) experiments. nih.govacs.org

Beyond analytical detection, this compound can be used to chemically label biomolecules for functional studies. The sulfonyl chloride group can covalently attach the iodonaphthalene tag to proteins, peptides, or other substrates containing accessible nucleophilic groups (e.g., the epsilon-amino group of lysine residues).

The attached iodine atom offers several possibilities:

Heavy Atom for X-ray Crystallography: The iodine can serve as a heavy atom to aid in solving the phase problem in X-ray crystallography of proteins.

Radio-labeling: The iodine can be replaced with a radioactive isotope, such as ¹²⁵I, to create a radiolabeled probe for binding assays or imaging studies.

Cross-Coupling: The iodo group can be used for further chemical modification of the labeled biomolecule via cross-coupling reactions, although this is more challenging in a biological context.

A related compound, 5-iodonaphthalene-1-azide, has been used for the selective labeling of proteins in biological membranes, demonstrating the utility of the iodonaphthalene moiety in bioconjugation. nih.gov

Scaffold for Diversity-Oriented Synthesis (DOS) of Naphthalene-Based Compounds

Diversity-oriented synthesis (DOS) is a strategy that aims to create libraries of structurally diverse small molecules from a common starting material or scaffold. acs.orgacs.orgrsc.org This approach is powerful for exploring chemical space and identifying novel compounds with interesting biological activities. acs.orgresearcher.life The naphthalene skeleton is an excellent scaffold for DOS due to its proven importance in medicinal chemistry. acs.orgacs.org

This compound is an ideal starting point for DOS. The two orthogonal reactive sites—the sulfonyl chloride and the iodo group—allow for the generation of a large library of compounds through a combinatorial approach.

A typical DOS strategy could involve:

Reaction at the Sulfonyl Chloride: A pool of diverse amines or alcohols is reacted with the sulfonyl chloride group to generate a library of sulfonamides or sulfonate esters.

Reaction at the Iodo Group: Each member of this initial library is then subjected to a variety of cross-coupling reactions (e.g., using a range of boronic acids in a Suzuki coupling) to introduce a second point of diversity.

This two-dimensional diversification strategy can rapidly generate thousands of unique naphthalene-based compounds from a manageable number of starting materials. This allows for the efficient synthesis of libraries that can be screened for drug discovery and other applications. acs.orgnih.gov

Precursor to Other Sulfonyl-Containing Functional Groups

The sulfonyl chloride functional group is a versatile hub for conversion into other sulfur-containing functionalities, further expanding the synthetic utility of this compound. wikipedia.orgccspublishing.org.cn

Sulfonyl Fluorides: Sulfonyl chlorides can be readily converted to the corresponding sulfonyl fluorides (-SO₂F) through a halide exchange reaction, typically using a fluoride source like potassium fluoride (KF). mdpi.comacs.orgacs.orgorganic-chemistry.org Sulfonyl fluorides have gained prominence in "click chemistry," specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, due to their unique reactivity and stability compared to sulfonyl chlorides. ccspublishing.org.cn

Sulfones: The sulfonyl chloride can be used to synthesize sulfones (R-SO₂-R'). This can be achieved through Friedel-Crafts reactions with arenes or by coupling with organometallic reagents. wikipedia.org Palladium-catalyzed coupling reactions of aryl sulfonyl chlorides with aryl boronic acids provide a mild and efficient route to unsymmetrical diaryl sulfones. organic-chemistry.org

Sulfinic Acids and Derivatives: Reduction of sulfonyl chlorides can lead to sulfinates, which can then be hydrolyzed to sulfinic acids (-SO₂H). wikipedia.org For example, sulfonyl chlorides can be reduced to sulfinate salts which are then alkylated to form sulfones, or they can be used to synthesize sulfinamides. rsc.orgnih.gov These transformations open up access to another class of sulfur-containing compounds with distinct chemical properties and biological activities.

Table 2: Chemical Transformations of the Sulfonyl Chloride Group

Starting Functional Group Reagents/Conditions Resulting Functional Group
Sulfonyl Chloride (-SO₂Cl) Potassium Fluoride (KF) Sulfonyl Fluoride (-SO₂F)
Sulfonyl Chloride (-SO₂Cl) Arene, Lewis Acid (Friedel-Crafts) Sulfone (-SO₂-Ar)
Sulfonyl Chloride (-SO₂Cl) Arylboronic Acid, Pd catalyst Sulfone (-SO₂-Ar)

Research on 5 Iodonaphthalene 1 Sulfonyl Chloride and Analogues in Chemical Biology and Medicinal Chemistry

Design and Application of Naphthalene (B1677914) Sulfonyl Fluorophores and Probes

Naphthalene sulfonyl chlorides, particularly 5-iodonaphthalene-1-sulfonyl chloride and its analogues, are pivotal in the development of fluorescent probes for biological investigations. These compounds serve as precursors to a wide array of fluorophores and probes that are instrumental in elucidating complex biological processes.

Development of Fluorescent Labels from Naphthalene Sulfonyl Chloride Derivatives (e.g., Dansyl Chloride Analogues)

The development of fluorescent labels from naphthalene sulfonyl chloride derivatives, most notably Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and its analogues, has been a cornerstone of fluorescence spectroscopy in biology. soltecventures.comnih.gov Dansyl chloride itself is a non-fluorescent compound that becomes highly fluorescent upon reaction with primary and secondary amines, such as the N-terminal amino acids of proteins and peptides. soltecventures.comnih.gov This reactivity allows for the specific labeling of biomolecules, rendering them detectable by fluorescence microscopy and other spectroscopic techniques. soltecventures.comnih.gov

The fluorescence of dansyl derivatives is highly sensitive to the polarity of their local environment. soltecventures.com This property has made them invaluable tools for biophysical studies, as the emission spectrum can provide information about the hydrophobicity of the binding site on a protein or membrane. soltecventures.com Researchers have synthesized a variety of Dansyl chloride analogues to create probes with tailored properties. For example, a simple pH fluorescent probe based on a dansyl derivative was synthesized to detect pH variations in acidic media and for cell imaging. nih.gov Another study developed a dansyl-based probe for the selective detection and imaging of copper ions in living cells. rsc.org Furthermore, dansyl-triarginine peptide has been developed as a turn-on fluorescent probe for imaging gangliosides on liposome (B1194612) membranes. acs.org

The versatility of naphthalene sulfonyl chloride derivatives extends to the creation of pro-fluorescent free radicals. By reacting dansyl chloride with molecules like 1,1-diphenylhydrazine (B1198277) and methoxyamine, new fluorescent compounds have been synthesized that can generate free radicals upon oxidation, which in turn quenches their fluorescence. nih.gov This opens up possibilities for their use in studying processes involving free radicals. nih.gov

Investigations into Fluorescent Conjugates for Biomolecular Studies

Fluorescent conjugates derived from naphthalene sulfonyl chlorides are widely employed in a range of biomolecular studies. These conjugates are formed by covalently attaching the fluorescent naphthalene sulfonyl moiety to a target biomolecule, enabling its visualization and tracking. Small organic probes, including those based on the naphthalene sulfonyl scaffold, are advantageous due to their small size, which allows for easier cell penetration for intracellular studies. nih.gov

The applications of these fluorescent conjugates are diverse. They have been instrumental in the fluorescent labeling of proteins on polyacrylamide gels, providing a sensitive method for protein detection. soltecventures.com In microbiology, dansyl chloride has been used to label intact cells and isolated membranes of bacteria like Salmonella typhimurium and Acholeplasma laidlawii to study their protein composition. nih.gov The resulting dansyl-protein conjugates typically exhibit fluorescence lifetimes of 10-20 nanoseconds, making them suitable for fluorescence polarization studies. soltecventures.com

Use in Monitoring Conformational Changes and Polarity in Biological Matrices

A significant application of naphthalene sulfonyl-based probes is in the monitoring of conformational changes in proteins and the polarity of biological matrices. The environment-sensitive fluorescence of these probes provides a powerful tool for these investigations. soltecventures.com

Probes like 1,1'-bis(4-anilino-5-naphthalenesulfonic acid) (bis-ANS) have been shown to preferentially bind to partially folded or "molten globule" states of proteins, inducing a conformational change that can be detected by fluorescence. nih.gov Similarly, 8-Anilino-1-naphthalenesulfonic acid (ANS) binding has been used as a probe to study conformational changes in enzymes like glutamate (B1630785) dehydrogenase induced by regulatory molecules. nih.gov

More recently, novel polarity-sensitive fluorescent probes have been designed to quantitatively monitor cellular processes like ferroptosis by detecting changes in the polarity of cell membranes through fluorescence lifetime imaging (FLIM). nih.gov These probes can anchor to specific membranes, such as the plasma membrane, and report on changes in the local environment, providing a quantitative measure of biological events. nih.gov

Mechanistic Studies of Biological Activity of Naphthalene Sulfonamide Derivatives

Naphthalene sulfonamide derivatives represent a significant class of biologically active compounds, with research focusing on their roles as enzyme inhibitors. These studies delve into their mechanisms of action and binding modes to understand their therapeutic potential.

1-(5-Iodonaphthalene-1-sulfonyl)homopiperazine (ML-7) as an Inhibitor of Protein Kinase A (PKA)

While 1-(5-Iodonaphthalene-1-sulfonyl)homopiperazine, also known as ML-7, is primarily recognized as a selective inhibitor of myosin light chain kinase (MLCK), its interactions with other kinases, including Protein Kinase A (PKA), have also been investigated. nih.govsigmaaldrich.comnih.gov Naphthalenesulfonamides, as a class, are known to inhibit protein phosphorylation through direct interaction with the kinase molecule. nih.gov

The inhibitory activity of naphthalenesulfonamides is often dependent on the nature of the substituents on the naphthalene ring and the side chain attached to the sulfonyl group. nih.gov For instance, studies on related naphthalenesulfonamides have shown that they can act as competitive inhibitors with respect to ATP for various protein kinases, including PKA. nih.gov This suggests that these inhibitors likely bind to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates. nih.govnih.gov

The inhibition of PKA by compounds like ML-7 is a crucial area of study, as PKA is a key regulator of numerous cellular processes. nih.govfrontiersin.org Understanding the specifics of this inhibition can provide insights into the signaling pathways governed by PKA and offer avenues for therapeutic intervention.

Elucidation of Binding Modes and Enzyme Inhibition Mechanisms

The elucidation of the binding modes and enzyme inhibition mechanisms of naphthalene sulfonamide derivatives is critical for the rational design of more potent and selective inhibitors. nih.govnih.gov The mechanism of enzyme inhibition can be broadly categorized as competitive, non-competitive, or uncompetitive, each with distinct kinetic profiles. nih.govteachmephysiology.comyoutube.com

Competitive inhibition occurs when the inhibitor binds to the same active site as the substrate, directly competing for binding. youtube.comkhanacademy.org In this case, the inhibitory effect can be overcome by increasing the substrate concentration. youtube.com Kinetic studies of some naphthalenesulfonamides have revealed a competitive inhibition mechanism with respect to ATP, indicating that they bind to the ATP-binding pocket of the kinase. nih.gov

Non-competitive inhibition , on the other hand, involves the inhibitor binding to a site on the enzyme that is distinct from the active site (an allosteric site). khanacademy.orgmedchemexpress.com This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing substrate binding. youtube.com

Uncompetitive inhibition is a rarer form where the inhibitor only binds to the enzyme-substrate complex. youtube.com

X-ray crystallography has been a powerful tool in determining the precise binding mode of inhibitors to their target enzymes. nih.gov For example, the crystal structure of an inhibitor bound to its target can reveal the specific amino acid residues involved in the interaction, providing a detailed map for structure-activity relationship (SAR) studies. nih.gov This information is invaluable for optimizing the inhibitor's structure to enhance its affinity and selectivity. The study of enzyme inhibition mechanisms is a dynamic field, with ongoing research aimed at developing more effective and specific therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Compounds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of naphthalene sulfonyl chloride, SAR studies have been instrumental in identifying key structural features that govern their inhibitory potency and selectivity against various biological targets.

A notable example involves a series of naphthalene-N-sulfonyl-D-glutamic acid derivatives developed as inhibitors of MurD, a key enzyme in bacterial peptidoglycan biosynthesis. sci-hub.seacs.org Initial screening identified a naphthalenesulfonamide compound as a starting point for further development. sci-hub.seacs.org Subsequent modifications focused on substitutions at position 6 of the naphthalene ring. The SAR exploration revealed that:

Alkyl Chain Length: Extending the length of an alkyloxy side chain from methyl to pentyl increased the inhibitory activity more than threefold. sci-hub.seacs.org

Acidic Substituents: Introducing an acidic group on the naphthalene ring was detrimental to the activity. sci-hub.seacs.org

Arylalkyloxy Substituents: The introduction of arylalkyloxy groups, particularly 3-phenylpropyl and 4-cyanobenzyl derivatives, led to the most potent inhibitors of MurD in the series. sci-hub.seacs.org

These findings are summarized in the table below, showcasing the impact of different substituents on the half-maximal inhibitory concentration (IC50).

Compound ClassSubstituent TypeResulting IC50 Range (µM)Reference
Naphthalene-N-sulfonyl-D-GluAlkyloxy (C1 to C5)170 - 590 sci-hub.seacs.org
Naphthalene-N-sulfonyl-D-GluArylalkyloxy80 - 132 sci-hub.seacs.org
Naphthalene-N-sulfonyl-D-GluAcidic Group> 630 (or inactive) sci-hub.seacs.org

Similarly, a structure-based design strategy was applied to develop naphthalene-1-sulfonamide (B86908) derivatives as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases. nih.gov X-ray crystallography studies revealed the binding modes of these inhibitors, guiding the optimization of their structure to achieve affinities equivalent to or better than known reference compounds. nih.gov Further SAR studies on naphthalene-bearing sulfonamides as anticancer agents showed that replacing a phenyl ring with a naphthalen-1-yl or naphthalen-2-yl moiety significantly increased antiproliferative activity. nih.gov

Naphthalene Sulfonyl Derivatives in Drug Discovery and Therapeutics Development

The naphthalene sulfonyl scaffold is a versatile platform in drug discovery, with its derivatives showing promise in various therapeutic areas. mdpi.com

The sulfonamide group is a recognized bioisostere of the carboxylic group and is a prominent moiety in medicinal chemistry. nih.gov When combined with a naphthalene core, the resulting derivatives have demonstrated significant potential as anticancer agents.

A series of new sulfonamide derivatives featuring a naphthalene moiety were synthesized and evaluated for their ability to inhibit tubulin polymerization, a validated target in cancer therapy. nih.govtandfonline.com One compound in particular, designated 5c , which contains a naphthalen-1-yl group, exhibited the most potent antiproliferative activity against both human breast cancer (MCF-7) and non-small cell lung cancer (A549) cell lines. nih.govtandfonline.com This compound was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. nih.gov Molecular docking studies suggested that it binds to the colchicine-binding site of tubulin. nih.gov

The antiproliferative activities of these naphthalene sulfonamide derivatives are detailed in the table below.

CompoundTarget Cell LineIC50 (µM)Reference
5c (naphthalen-1-yl)MCF-70.51 ± 0.03 nih.govtandfonline.com
5c (naphthalen-1-yl)A5490.33 ± 0.01 nih.govtandfonline.com
5d (naphthalen-2-yl)MCF-71.25 ± 0.09 nih.gov
5d (naphthalen-2-yl)A5490.94 ± 0.05 nih.gov

Another area of exploration is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. nih.gov Molecular hybridization led to the design of 1,3,4-oxadiazole-naphthalene hybrids as VEGFR-2 inhibitors. Several of these compounds showed promising cytotoxicity against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines and demonstrated good inhibitory effects on VEGFR-2. nih.gov

Naphthalene derivatives are also being investigated as potential treatments for neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov The aggregation of β-amyloid peptides is a key pathological event in Alzheimer's, making the inhibition of this process a viable therapeutic strategy. nih.gov

Researchers have synthesized new naphthalene derivatives and evaluated them as anti-β-amyloidogenic agents. nih.govnih.gov Through molecular dynamics simulations and in vitro assays, these compounds were shown to form stable complexes with the Aβ1-42 peptide and inhibit its aggregation in human microglia cells. nih.gov A lead compound, Compound 8 , demonstrated a high affinity for amyloid plaques in ex vivo mouse brain assays. nih.govnih.gov In a transgenic mouse model of Alzheimer's disease (3xTg-AD), this compound improved cognitive function and reduced the hippocampal β-amyloid burden, suggesting its potential as a novel therapeutic agent for the disease. nih.govnih.gov

The transport of thyroid hormones (TH) across cell membranes is a critical process for regulating development and metabolism, facilitated by proteins such as monocarboxylate transporter 8 (MCT8) and OATP1C1. mct8.infonih.gov The disruption of this transport can have significant pathophysiological consequences. mct8.info

Research has shown that certain naphthalene derivatives can interfere with this vital pathway. A study on polychlorinated naphthalenes (PCNs) in human serum explored their effect on thyroid function using molecular docking techniques. nih.gov The findings indicated that specific PCN congeners can disrupt thyroid hormone homeostasis. For example, the congener CN75 was found to interfere with the transport of thyroid hormones in vivo, while another congener, CN20, affects the binding of the hormone to its receptor. nih.gov These synergistic effects could potentially lead to symptoms resembling hypothyroidism, highlighting the ability of naphthalene-based compounds to modulate crucial biological transport systems. nih.gov

Bioimaging and Biosensor Applications of Naphthalene Sulfonyl-Based Probes

The unique photophysical properties of the naphthalene scaffold make it an excellent component for the design of fluorescent probes for bioimaging and biosensing. mdpi.com These probes allow for the visualization and monitoring of specific biomolecules and processes in complex biological systems. mdpi.comnih.gov

One such application is the development of a naphthalene-based two-photon fluorescent probe for the sensitive detection of hydrogen sulfide (B99878) (H2S), an important gaseous signaling molecule. nih.gov This probe, 6-(benzo[d]thiazol-2'-yl)-2-azidonaphthalene (NHS1), exhibits very low background fluorescence but shows a significant fluorescence enhancement upon reaction with H2S. nih.gov Its high sensitivity and selectivity enabled the direct two-photon imaging of H2S in living cells. nih.gov

In another approach, sulfonamide-containing naphthalimides have been synthesized as fluorescent probes for tumor imaging. nih.gov By incorporating tumor-targeting groups like sulfonamide and sulfadiazine, these probes (SN-2NI and SD-NI) can be taken up with high selectivity by melanoma cells. nih.gov They exhibit low cytotoxicity and produce strong green fluorescence inside the cancer cells, demonstrating their potential for targeted fluorescent imaging in oncology. nih.gov

Furthermore, naphthalene sulfonic acid derivatives, such as 8-anilinonaphthalene-1-sulfonic acid (ANS), are widely used as fluorescent probes to study protein conformation and aggregation. acs.org ANS binds to non-polar sites on proteins, and its fluorescence signal changes can indicate processes like the formation of amyloid fibrils, which are implicated in diseases such as Alzheimer's and Parkinson's. acs.org

Advanced Analytical and Spectroscopic Characterization of 5 Iodonaphthalene 1 Sulfonyl Chloride Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 5-iodonaphthalene-1-sulfonyl chloride derivatives and for understanding the mechanisms of the reactions in which they participate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate structures of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical ¹H NMR spectrum of a naphthalenesulfonyl derivative, the aromatic protons appear as a complex series of multiplets in the downfield region. chemicalbook.comchemicalbook.com For this compound itself, the protons on the naphthalene (B1677914) ring would exhibit characteristic chemical shifts and coupling constants influenced by the electron-withdrawing sulfonyl chloride group and the iodine atom. The specific positions and splitting patterns of these peaks allow for the definitive assignment of the substitution pattern on the naphthalene core.

Beyond static structural analysis, NMR is increasingly used for real-time reaction monitoring. nih.govbeilstein-journals.org By acquiring a series of NMR spectra over the course of a reaction involving a this compound derivative, chemists can track the disappearance of starting materials and the appearance of products. nih.gov This provides crucial kinetic data and can help to identify transient intermediates, offering deep mechanistic insights into the reaction pathway. beilstein-journals.orgosf.io The non-invasive nature of NMR makes it particularly well-suited for in-situ analysis without the need for sampling. nih.gov

Table 1: Representative NMR Data for Naphthalene-based Compounds

Nucleus Chemical Shift (ppm) Multiplicity
¹H 7.2 - 8.5 multiplet
¹³C 120 - 140 singlet

Note: Specific chemical shifts for this compound derivatives would vary based on the full molecular structure.

Mass Spectrometry (MS and MS/MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and its derivatives with high accuracy. cymitquimica.comscbt.com The monoisotopic mass of this compound is 351.88217 g/mol . epa.gov In a mass spectrum, the molecule is ionized, and the resulting molecular ion peak confirms the compound's identity.

Tandem mass spectrometry (MS/MS) provides further structural information through the analysis of fragmentation patterns. uab.edu In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The pattern of these fragments is characteristic of the molecule's structure.

For a this compound derivative, key fragmentation pathways would likely involve the loss of the sulfonyl chloride group or the iodine atom. The neutral loss of SO₂ (64 Da) or Cl (35 Da) would be expected. The fragmentation of the naphthalene ring itself could also produce a series of diagnostic ions. Analysis of these fragmentation pathways allows for the confirmation of the core structure and the identification of substituent groups. uab.edu This technique is particularly useful for distinguishing between isomers, which may have identical molecular weights but different fragmentation patterns.

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for analyzing complex reaction mixtures containing its derivatives.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its derivatives. bldpharm.com By passing a solution of the compound through a column packed with a stationary phase, different components of the mixture are separated based on their interactions with the stationary phase. A detector, typically a UV-Vis spectrophotometer, then quantifies the amount of each component as it elutes from the column.

This method allows for the precise determination of the purity of a sample, with the area of the main peak corresponding to the concentration of the desired compound. It can also be used to separate and isolate pure compounds from reaction mixtures for further analysis. The choice of stationary phase and mobile phase is critical for achieving optimal separation. For naphthalene-based compounds, reversed-phase HPLC is commonly employed.

Table 2: Typical HPLC Parameters for Analysis of Aromatic Compounds

Parameter Value
Column C18 reversed-phase
Mobile Phase Acetonitrile (B52724)/Water gradient
Detection UV at 254 nm

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Derivatized Analytes

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.govnih.gov This hyphenated technique is particularly valuable for the analysis of this compound derivatives at trace levels and for the characterization of derivatized analytes. nih.govmdpi.com

After separation by the LC system, the eluent is introduced into the mass spectrometer, where the components are ionized and detected. The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity, allowing for the confident identification and quantification of target analytes even in complex matrices. nih.govspringernature.com

This is especially important when this compound is used as a derivatizing agent to improve the detection of other molecules. The resulting derivatized analytes can be readily separated by LC and then selectively detected by MS/MS, enabling highly sensitive and specific quantification. The method's ability to achieve low limits of detection makes it ideal for applications requiring the analysis of minute quantities of a substance. nih.gov

Fluorescence Spectroscopy for Photophysical Property Characterization of Probes

When this compound is incorporated into the structure of a fluorescent probe, fluorescence spectroscopy becomes a critical tool for characterizing its photophysical properties. Naphthalene-based fluorophores are well-known for their fluorescent properties.

Fluorescence spectroscopy measures the emission of light from a substance after it has absorbed light. Key parameters that are determined include the excitation and emission maxima, the quantum yield (a measure of the efficiency of fluorescence), and the fluorescence lifetime. These properties are highly sensitive to the local environment of the fluorophore.

For a probe derived from this compound, changes in the fluorescence signal upon binding to a target analyte can be used for detection and quantification. The iodine atom can also influence the photophysical properties through the heavy-atom effect, which can affect the balance between fluorescence and other de-excitation pathways. A thorough characterization of the probe's fluorescence properties is essential for understanding its mechanism of action and for optimizing its performance in various applications.

Table 3: Common Compound Names Mentioned

Compound Name
This compound
1-Naphthalenesulfonyl chloride
1-Chloronaphthalene
5-chloronaphthalene-1-sulfonyl chloride
5-Dimethylaminonaphthalene-1-sulfonyl chloride
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride
1-Bromoethene-1-sulfonyl fluoride
1-(4-METHOXYPHENYL)-3-[(2,3,4,5,6-PENTAMETHYLBENZYL)SULFONYL]-1-PROPANONE
(5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide
17β-estradiol
dansyl chloride
1,2-dimethylimidazole-4-sulfonyl (DMIS) chloride
pyridine-3-sulfonyl (PS) chloride
4-(1H-pyrazol-1-yl)benzenesulfonyl (PBS) chloride
flualprazolam
isotonitazene
N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride
1-(5-iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine hydrochloride

Excitation and Emission Spectra Analysis

The foundation of fluorescence spectroscopy lies in the analysis of a molecule's excitation and emission spectra. The excitation spectrum reveals the wavelengths of light a fluorophore absorbs to reach an excited state, while the emission spectrum illustrates the wavelengths of light emitted as the fluorophore returns to its ground state. For derivatives of this compound, these spectra are highly sensitive to the local environment, including solvent polarity and binding to biological macromolecules.

While specific spectral data for a wide range of this compound derivatives remains a subject of ongoing research, studies on structurally related naphthalenesulfonyl compounds provide valuable insights. For instance, derivatives of the closely related dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) exhibit significant solvatochromic shifts, where the emission maximum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. This phenomenon is attributed to the stabilization of the excited state in more polar environments.

A key derivative of this compound is 1-(5-iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine , also known as ML-7, a known inhibitor of myosin light chain kinase (MLCK). The photophysical properties of ML-7 and its analogues are of significant interest for developing fluorescent probes to study kinase activity. Although detailed public data is limited, it is anticipated that the naphthalene moiety would impart these molecules with excitation maxima in the ultraviolet (UV) range, likely between 330-350 nm, and emission maxima in the visible range, from 450 nm to 550 nm, depending on the environment.

Table 1: Hypothetical Excitation and Emission Maxima of this compound Derivatives in Different Environments

DerivativeEnvironmentExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)
Generic Amine DerivativeNon-polar Solvent (e.g., Cyclohexane)~335~480~145
Generic Amine DerivativePolar Solvent (e.g., Water)~345~530~185
ML-7 (Unbound)Aqueous Buffer~340~520~180
ML-7 (Bound to MLCK)Protein Binding Pocket~350~495~145

Note: This table is illustrative and based on the expected behavior of naphthalenesulfonyl fluorophores. Actual values would require experimental verification.

Fluorescence Lifetime and Quantum Yield Measurements

Beyond spectral shifts, a deeper understanding of a fluorophore's behavior can be obtained by measuring its fluorescence lifetime (τ) and quantum yield (Φ). The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state, typically on the nanosecond timescale. The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

These parameters are crucial for the development of robust fluorescent probes. A high quantum yield is desirable for a bright signal, while changes in fluorescence lifetime can provide information about the fluorophore's immediate surroundings and dynamic interactions. For example, the binding of a this compound derivative to a protein is expected to alter both its quantum yield and lifetime. Sequestration within a non-polar binding pocket of a protein can shield the fluorophore from solvent quenching, leading to an increase in both quantum yield and fluorescence lifetime.

Table 2: Anticipated Fluorescence Lifetime and Quantum Yield for a Hypothetical 5-Iodonaphthalene-1-sulfonyl-Amino Acid Adduct

ParameterIn Dioxane (Non-polar)In Acetonitrile (Polar Aprotic)In Water (Polar Protic)Bound to Protein
Fluorescence Lifetime (τ), ns ~12-15~8-11~4-7~15-20
Fluorescence Quantum Yield (Φ) ~0.6-0.8~0.3-0.5~0.1-0.2~0.7-0.9

Note: This data is hypothetical and serves to illustrate the expected trends for naphthalenesulfonyl-based probes. Experimental determination is necessary for specific derivatives.

Fluorescence Polarization and Anisotropy in Binding and Conformation Studies

Fluorescence polarization or anisotropy is a powerful technique that provides information about the size and shape of a fluorescent molecule, as well as its rotational mobility. When a population of fluorophores is excited with polarized light, the emitted light will also be polarized to some extent. The degree of polarization is dependent on the rate of rotational diffusion of the fluorophore during its fluorescence lifetime.

For derivatives of this compound, this technique is particularly valuable for studying binding events. When a small fluorescent derivative binds to a much larger macromolecule, such as a protein, its rotational motion is significantly restricted. This leads to a substantial increase in the measured fluorescence anisotropy. By titrating a protein into a solution of the fluorescent derivative and monitoring the change in anisotropy, one can determine the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction.

Furthermore, fluorescence anisotropy can be used to detect conformational changes in a protein that alter the mobility of the bound probe. This makes it a sensitive method for studying allosteric regulation and the effects of ligand binding on protein structure.

Table 3: Illustrative Fluorescence Anisotropy Data for the Titration of a Protein with a 5-Iodonaphthalene-1-sulfonyl Derivative

Protein Concentration (μM)Fluorescence Anisotropy (r)
00.05
0.10.10
0.50.20
1.00.28
2.00.33
5.00.35
10.00.35

Note: This table represents a typical binding curve where anisotropy increases with protein concentration until saturation is reached. The data can be used to calculate the binding affinity.

Computational and Theoretical Investigations of 5 Iodonaphthalene 1 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and electronic properties, which are crucial for assessing stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules. For 5-iodonaphthalene-1-sulfonyl chloride, DFT calculations can be employed to determine its most stable three-dimensional structure (optimized geometry) and total electronic energy.

A typical DFT calculation involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)). The functional approximates the exchange-correlation energy, a key component of the total energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. longdom.org The calculations would optimize the bond lengths, bond angles, and dihedral angles of the molecule to find the minimum energy conformation. For instance, the tetrahedral geometry around the sulfur atom and the planar structure of the naphthalene (B1677914) ring would be confirmed and quantified. wikipedia.org

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

PropertyPredicted ValueUnit
Total EnergyValueHartrees
S=O Bond Length~1.43Å
S-Cl Bond Length~2.05Å wikipedia.org
S-C Bond Length~1.76Å wikipedia.org
C-I Bond Length~2.10Å
O-S-O Bond Angle~120Degrees
C-S-Cl Bond Angle~105Degrees
Note: The values presented are hypothetical and representative of typical DFT calculation results for similar molecules. Actual values would be obtained from specific computational studies.

These calculations provide a foundational understanding of the molecule's structural parameters.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govlibretexts.org The energy and spatial distribution of these orbitals can predict how a molecule will interact with other chemical species.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction. A higher HOMO energy indicates a better electron donor. For this compound, the HOMO is expected to be located primarily on the electron-rich iodonaphthalene ring system.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. A lower LUMO energy suggests a better electron acceptor. The LUMO in this molecule is likely centered around the electron-deficient sulfonyl chloride group (-SO₂Cl).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. longdom.org A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors

DescriptorPredicted ValueSignificance
HOMO EnergyValue (e.g., -6.5)Electron-donating ability libretexts.org
LUMO EnergyValue (e.g., -1.2)Electron-accepting ability libretexts.org
HOMO-LUMO GapValue (e.g., 5.3)Chemical reactivity and stability
Electronegativity (χ)ValueTendency to attract electrons
Chemical Hardness (η)ValueResistance to change in electron distribution
Note: Values are hypothetical and for illustrative purposes. They are typically reported in electron volts (eV).

Analysis of these descriptors helps in predicting the sites of electrophilic and nucleophilic attack, guiding the synthesis of new derivatives. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational flexibility and interactions with the environment. youtube.com

For this compound, MD simulations can reveal the range of conformations the molecule can adopt in solution. This is particularly important for understanding its behavior in a biological context, as the molecule's shape can change upon binding to a protein. mdpi.com The simulations can track the rotation around the C-S bond, showing the preferred orientations of the sulfonyl chloride group relative to the naphthalene ring. This dynamic information is crucial for understanding how the molecule might fit into a binding pocket of a receptor or enzyme. mdpi.com

Molecular Docking Studies for Predictive Binding to Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound or its derivatives, might bind to a protein target.

The process involves placing the ligand in the binding site of a receptor and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, derivatives of this compound, like 1-(5-iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine (ML-7), have been studied for their interaction with protein kinases. Docking could reveal how the iodonaphthalene moiety fits into a hydrophobic pocket and how the sulfonyl group acts as a hydrogen bond acceptor.

Table 3: Hypothetical Molecular Docking Results for a 5-Iodonaphthalene-1-sulfonyl Derivative

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Protein Kinase A-8.5Val56, Leu123, Tyr204
Carbonic Anhydrase-7.9His94, Thr199, Pro202
Cyclooxygenase-2-9.1Arg120, Tyr355, Ser530
Note: This table is illustrative and shows the type of data generated from molecular docking studies. The target proteins and results are hypothetical.

These predictive studies help prioritize compounds for synthesis and biological testing, saving time and resources in the drug development process. nih.gov

Computational Mechanistic Studies for Reaction Pathways and Transition States

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. rsc.org

For this compound, this could involve studying its reaction with a nucleophile, such as an amine, to form a sulfonamide. wikipedia.org Quantum chemical calculations can be used to:

Identify the transition state structure for the nucleophilic attack on the sulfur atom.

Calculate the activation energy, which determines the reaction rate.

Investigate the role of solvents and catalysts in the reaction.

Understanding the reaction mechanism at a molecular level can help in optimizing reaction conditions to improve yields and selectivity. rsc.org For example, computational studies could predict whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate.

Future Research Directions and Perspectives on 5 Iodonaphthalene 1 Sulfonyl Chloride

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of aryl sulfonyl chlorides, including 5-iodonaphthalene-1-sulfonyl chloride, has traditionally relied on methods that can be harsh and may lack ideal efficiency. Future research will likely focus on developing more sophisticated and milder synthetic routes. Modern methods that are applicable to a wide range of sulfonyl chlorides could be adapted and optimized for this specific molecule.

Promising methodologies include the oxidative chlorination of the corresponding thiols or disulfides using greener and more efficient reagent systems. For instance, systems like hydrogen peroxide combined with zirconium tetrachloride (H₂O₂/ZrCl₄) have been introduced for the direct oxidative chlorination of thiols. lookchem.com Another advanced approach involves the use of sulfonyl hydrazides reacting with N-chlorosuccinimide (NCS) under mild conditions, which provides an efficient pathway to sulfonyl chlorides while avoiding many of the harsh reagents used in traditional methods. nih.gov The development of such strategies tailored for the naphthalene (B1677914) scaffold would represent a significant step forward, potentially improving yields, reducing byproducts, and simplifying purification.

Synthetic Method Key Reagents Potential Advantages Reference
From S-Alkylisothiourea SaltsN-Chlorosuccinimide (NCS)Environmentally friendly, mild conditions, scalable. organic-chemistry.org organic-chemistry.org
From Sulfonyl HydrazidesN-Chlorosuccinimide (NCS)Mild reaction conditions, clean reactions, excellent yields. nih.gov nih.gov
Oxidative Chlorination of ThiolsH₂O₂/ZrCl₄Use of low-toxicity reagents, direct conversion. lookchem.com lookchem.com
Oxyhalogenation in WaterOxone-KX (X=Cl)Use of water as a green solvent, rapid reaction. rsc.org rsc.org

Design of Novel Functional Materials and Smart Probes Incorporating the 5-Iodonaphthalene-1-sulfonyl Moiety

The naphthalenesulfonyl framework is a well-established component of fluorescent dyes, such as dansyl chloride, which are used extensively for labeling proteins and other biomolecules. nih.gov The 5-iodonaphthalene-1-sulfonyl moiety offers intriguing possibilities for creating a new generation of functional materials and smart probes.

Future work could focus on leveraging the unique properties of this scaffold. The naphthalene group provides inherent fluorescence, which can be modulated by its substituents. The sulfonyl chloride is a prime reactive handle for covalently attaching the moiety to various substrates, including polymers, nanoparticles, or biological macromolecules. The iodine atom is a particularly valuable feature; it can serve as a heavy atom to induce phosphorescence for advanced imaging applications or as a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the construction of complex, multifunctional probe systems. Research into naphthalene sulfonates has also highlighted their ability to interact with protein interfaces, suggesting that probes derived from this compound could be designed to target specific protein binding sites. mdpi.com

Expansion of Biological and Therapeutic Applications through Targeted Drug Design

Sulfonamides, the class of compounds readily synthesized from sulfonyl chlorides and amines, are a cornerstone of medicinal chemistry. nih.gov There is a significant opportunity to design and synthesize novel libraries of compounds derived from this compound for therapeutic purposes. The strategic design of sulfonamides with specific substituents has been shown to yield molecules with potent anticancer activity. nih.govnih.gov

Future research can explore the synthesis of 5-iodonaphthalene-1-sulfonamides as potential inhibitors of enzymes like carbonic anhydrases or as anticancer and antibacterial agents. nih.govnih.gov The bulky and lipophilic iodo-naphthalene group could confer unique binding properties, potentially targeting hydrophobic pockets in proteins. Furthermore, the iodine atom can participate in halogen bonding, a specific and directional non-covalent interaction that is increasingly being exploited in rational drug design to enhance binding affinity and selectivity for a biological target. Structure-guided optimization, coupled with medicinal chemistry campaigns, could lead to the development of potent and selective therapeutic agents. drugdiscoverychemistry.com

Exploration of Sustainable and Environmentally Benign Synthetic Processes

In line with the principles of green chemistry, future research must prioritize the development of sustainable synthetic routes not only for this compound itself but also for its derivatives, such as sulfonamides. Traditional methods for sulfonamide synthesis often use organic solvents and require excess base.

Innovative, environmentally benign approaches are being developed, such as conducting the reaction in aqueous media. rsc.org A described method uses equimolar amounts of the amine and arylsulfonyl chloride in water, with product isolation achieved by simple filtration after acidification, thereby avoiding organic solvents and bases. rsc.org Other green strategies focus on using recyclable reagents and minimizing waste. For example, methods utilizing S-alkylisothiourea salts allow for the byproduct, succinimide (B58015), to be conveniently converted back into the starting reagent NCS. organic-chemistry.org Applying these green principles to the synthesis and application of this compound would reduce the environmental footprint and align with modern standards for chemical manufacturing. google.com

Green Chemistry Approach Focus Area Key Benefits Reference
Synthesis in Aqueous MediaSulfonamide formationOmission of organic solvents and bases, simple product isolation. rsc.org rsc.org
Reagent RecyclingSulfonyl chloride synthesisSustainable recycling of byproducts (e.g., succinimide to NCS). organic-chemistry.org organic-chemistry.org
Water as SolventSulfonyl chloride synthesisAvoidance of toxic and corrosive organic solvents. rsc.org rsc.org
Solvent-Free AminationSulfonamide formationAvoidance of water decomposition of the sulfonyl chloride, reduction of side reactions. google.com google.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Optimization

The complexity of chemical reactions and the vastness of chemical space present significant challenges to traditional research and development. chemcopilot.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate discovery and optimization in chemistry. chemcopilot.comresearchgate.net

In the context of this compound, ML models could be developed to predict the outcomes of its reactions with high accuracy, suggesting optimal conditions (temperature, solvent, catalyst) to maximize yield and minimize byproducts. chemcopilot.comibm.com For process development, ML algorithms can be coupled with automated flow chemistry platforms to rapidly screen reaction conditions and optimize for multiple metrics simultaneously, such as yield, cost, and environmental impact (E-factor). researchgate.netrsc.org Furthermore, in drug discovery, ML can be used to predict the biological activity and physical properties of virtual libraries of 5-iodonaphthalene-1-sulfonamide derivatives, prioritizing the synthesis of the most promising candidates. aps.orgnih.gov This data-driven approach can significantly reduce the time and resources required for both chemical synthesis and therapeutic development. researchgate.netdartmouth.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-iodonaphthalene-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sulfonylation of naphthalene derivatives using chlorosulfonic acid, followed by iodination. Polar solvents like pyridine or DMF are preferred to stabilize reactive intermediates and enhance solubility . Reaction temperature (0–5°C) and anhydrous conditions are critical to minimize hydrolysis of the sulfonyl chloride group. Characterization via HPLC (>98% purity) and NMR (e.g., ¹H, ¹³C, and iodine-125 isotope shifts) confirms structural integrity .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodology : Stability tests under controlled humidity (e.g., 40% RH vs. anhydrous environments) and temperature (−20°C vs. 25°C) are essential. Degradation products (e.g., sulfonic acids) can be monitored via TLC or LC-MS. Long-term storage in amber vials under inert gas (argon) is recommended to prevent photolytic or oxidative decomposition .

Q. What analytical techniques are most reliable for confirming the identity and purity of this compound?

  • Methodology :

  • NMR : Distinct aromatic proton signals (δ 7.5–8.5 ppm) and iodine’s deshielding effects confirm substitution patterns .
  • Mass spectrometry : High-resolution MS (ESI+) identifies the molecular ion peak [M+H]⁺ at m/z 368.89 (C₁₀H₆ClIO₂S).
  • Elemental analysis : Matches theoretical values for C, H, N, and S within ±0.3% .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in sulfonylation reactions?

  • Methodology : The electron-withdrawing iodine atom enhances electrophilicity at the sulfonyl group, facilitating nucleophilic substitution with amines or alcohols. Comparative studies with non-iodinated analogs (e.g., dansyl chloride) show accelerated reaction kinetics in polar aprotic solvents. Kinetic assays (e.g., stopped-flow spectroscopy) quantify rate constants under varying pH and solvent dielectric constants .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound (e.g., ML-7)?

  • Methodology : Contradictions often arise from impurity profiles or solvent effects. Researchers should:

  • Cross-validate bioactivity using orthogonal assays (e.g., kinase inhibition vs. cellular viability).
  • Characterize intermediates (e.g., homopiperazine derivatives) via X-ray crystallography to confirm stereochemistry .
  • Control solvent polarity (e.g., DMSO vs. aqueous buffers) to assess aggregation artifacts .

Q. How can researchers optimize purification protocols to isolate this compound from byproducts like sulfonic acids?

  • Methodology :

  • Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate sulfonyl chloride from polar byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 120–123°C).
  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA) resolve trace impurities .

Q. What are the key considerations for designing control experiments when studying this compound’s role in enzyme inhibition?

  • Methodology :

  • Use non-iodinated sulfonyl chlorides (e.g., dansyl chloride) to isolate iodine’s electronic effects.
  • Include vehicle controls (solvent-only) to rule out nonspecific protein denaturation.
  • Quantify inhibition kinetics (IC₅₀, Ki) using fluorogenic substrates or radiolabeled ATP .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in aqueous or biological systems?

  • Methodology :

  • Use PPE (nitrile gloves, goggles) to avoid skin/eye contact with corrosive sulfonyl chloride.
  • Work in fume hoods to prevent inhalation of toxic vapors.
  • Neutralize waste with 10% sodium bicarbonate before disposal, adhering to EPA guidelines .

Data Presentation Guidelines

Q. How should researchers report synthetic and analytical data for this compound in publications?

  • Methodology :

  • Main text : Summarize key synthetic steps, yields, and spectral data (e.g., NMR shifts).
  • Supporting information : Include raw chromatograms, crystallographic data (CIF files), and detailed kinetic plots.
  • References : Cite primary literature for analogous sulfonylation reactions and bioactivity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.